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Compound of Interest

Compound Name: Cl-936

Cat. No.: B1248023

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of
IMGC936, an antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase
domain 9 (ADAM9). The information presented herein is compiled from publicly available
scientific literature and is intended to serve as a detailed resource for professionals in the field
of oncology and drug development. While IMGC936 development was discontinued after
Phase 1 clinical trials for not meeting safety and efficacy benchmarks, the preclinical data
offers valuable insights into the targeting of ADAM9 and the application of ADC technology.[1]

[2]
Introduction to IMGC936

IMGC936 is an investigational ADC composed of three key components:

A high-affinity, humanized monoclonal antibody (MGAO021) that specifically targets ADAMO.
[3] This antibody was engineered with a YTE mutation (M252Y/S254T/T256E) in the Fc
region to extend its plasma half-life and improve exposure.[4][5][6][7]

e A next-generation maytansinoid payload, DM21-C, which is a potent microtubule-disrupting
agent.[4][5][8][9]

o A stable tripeptide linker that connects the antibody to the payload, designed to be cleaved
by lysosomal proteases upon internalization into the target cell.[4][5][8][9]
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The drug-to-antibody ratio (DAR) of IMGC936 is approximately 2, achieved through site-
specific conjugation to engineered cysteine residues.[4][9] This controlled conjugation results in
a more homogeneous drug product.|[3]

ADAM9 is a transmembrane protein with roles in cell adhesion and proteolysis, and it is
overexpressed in a variety of solid tumors, including non-small cell lung, pancreatic, gastric,
breast, ovarian, and colorectal cancers, while showing limited expression in normal tissues.[4]
[5][8][9] Its dysregulation has been implicated in tumor progression and metastasis, making it
an attractive target for ADC therapy.[1][6][7][10]

Mechanism of Action

The proposed mechanism of action for IMGC936 involves a multi-step process that leverages
both the specificity of the antibody and the potent cytotoxicity of the maytansinoid payload.
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Figure 1: IMGC936 Proposed Mechanism of Action.
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Upon administration, the anti-ADAM9 antibody component of IMGC936 binds to the ADAM9
receptor on the surface of tumor cells.[10] This is followed by internalization of the ADC-
receptor complex into the cell.[9][10] Inside the cell, the complex is trafficked to the lysosome,
where the linker is cleaved by proteases, releasing the active maytansinoid catabolites, DM51
and DM50.[1][9] These catabolites can then bind to tubulin, leading to the disruption of
microtubule dynamics, which in turn causes cell cycle arrest in the G2/M phase and ultimately
leads to apoptotic cell death.[1][9] Furthermore, these cell-permeable catabolites can diffuse
out of the target cell and kill neighboring ADAM9-negative tumor cells, a phenomenon known
as the bystander effect.[1]

Data Presentation
In Vitro Cytotoxicity

IMGC936 demonstrated potent and targeted cytotoxicity against a panel of human cancer cell
lines with varying levels of ADAM9 expression. The half-maximal inhibitory concentration (IC50)
values ranged from 0.2 to 224 nmol/L.[4]

ADAM9 Expression IMGC936 IC50

Cell Line Cancer Type
(H-Score) (nmoliL)

NCI-H1703 Non-Small Cell Lung ~70,000 ABC* ~1

Not explicitly stated,
EBC-1 Non-Small Cell Lung 130 but showed in vivo

efficacy

) Not specified, but
Pancreatic . S

HPAF-II Not specified showed in vivo

Adenocarcinoma ]
efficacy

] ) Not specified, but
Triple-Negative Breast . o
MDA-MB-231 Not specified showed in vivo
Cancer _
efficacy

*Antibody Binding Sites per Cell

In Vivo Efficacy in Xenograft Models
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The antitumor activity of IMGC936 was evaluated in various cell line-derived xenograft (CDX)
and patient-derived xenograft (PDX) models.

Model Type Cancer Type Dosing Outcome

Complete and durable
Non-Small Cell Lung

CDX Single 8.6 mg/kg IV remissions in 6/6
(EBC-1) )
mice[11]
) ) Tumor growth
CDX Pancreatic (HPAF-II) Single dose o
inhibition[11]
Triple-Negative Breast ) Tumor growth
CDX Single dose o
(MDA-MB-231) inhibition[11]
] ) ) Active or highly active
PDX Various Solid Tumors Single 8.6 mg/kg IV

in 69% of models

Pharmacokinetics in Cynomolgus Monkeys

Pharmacokinetic studies in cynomolgus monkeys demonstrated a favorable profile for
IMGC936. The ADC was stable in plasma with a biphasic pharmacokinetic profile.[12] The YTE
mutation in the antibody's Fc domain was incorporated to increase the in vivo plasma half-life.

[6]7]

Parameter Value
Dosing Schedule Q2Wx3 (every 2 weeks for 3 doses)
_ Biphasic, with detectable intact ADC and total
PK Profile o
mAb through the dosing intervals
] ] Trend towards linear PK between 10 and 22.5
Linearity

mg/kg doses

Experimental Protocols
In Vitro Cytotoxicity Assay (WST-8 Assay)
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The cytotoxic activity of IMGC936 was assessed using a WST-8 (Water-Soluble Tetrazolium
salt) assay.

1. Seed tumor cells in 96-well plates

2. Incubate overnight

'

3. Add serial dilutions of IMGC936
or control ADC

'

4. Incubate for 48-144 hours

5. Add WST-8 reagent

6. Incubate for 1-4 hours

7. Measure absorbance at 450 nm

8. Calculate IC50 values
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Figure 2: In Vitro Cytotoxicity Assay Workflow.

Methodology:

Tumor cells were seeded in 96-well plates at an optimized density (e.g., 1,000-10,000
cells/well) and allowed to attach overnight.[13]

The following day, cells were treated with serial dilutions of IMGC936 or a non-targeting
control ADC.

After an incubation period of 48 to 144 hours, a WST-8 reagent was added to each well.[13]
The plates were incubated for an additional 1-4 hours.
The absorbance was measured at 450 nm using a microplate reader.

The percentage of cell viability was calculated relative to untreated control cells, and IC50
values were determined by non-linear regression analysis.

Bystander Killing Assay

The ability of IMGC936 to induce bystander killing was evaluated in a co-culture system.

Methodology:

ADAM9-negative cells (e.g., NCI-H1975/ADAM9 KO) were engineered to express a
fluorescent protein (e.g., RFP) for easy identification.

A fixed number of these fluorescently labeled ADAM9-negative cells were co-cultured with
varying numbers of unlabeled ADAM9-positive parental cells.

The co-cultures were treated with a fixed concentration of IMGC936.

After a 5-day incubation period, the number of surviving fluorescent ADAM9-negative cells
was quantified using an automated imaging system.
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In Vivo Xenograft Studies

The in vivo antitumor efficacy of IMGC936 was assessed in immunodeficient mice bearing
human tumor xenografts.

1. Implant human tumor cells/fragments

into immunodeficient mice

2. Allow tumors to reach a predetermined size

:

3. Randomize mice into treatment groups

4. Administer a single IV dose of IMGC936,
control ADC, or vehicle

5. Monitor tumor volume and body weight
twice weekly

6. Euthanize mice at study endpoint
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Figure 3: In Vivo Xenograft Study Workflow.

Methodology:

Human tumor cells or patient-derived tumor fragments were implanted subcutaneously into
immunodeficient mice.

e When tumors reached a specified volume, mice were randomized into treatment groups.

e Asingle intravenous dose of IMGC936, a non-targeting control ADC, or vehicle was
administered.

e Tumor volumes were measured twice weekly using calipers, and animal body weights were
monitored as a measure of toxicity.

e The study was concluded when tumors in the control group reached a predetermined size, or
at a specified time point for long-term efficacy evaluation.

Pharmacokinetic Analysis in Cynomolgus Monkeys

The pharmacokinetic profile of IMGC936 was characterized in cynomolgus monkeys.

Methodology:

IMGC936 was administered to cynomolgus monkeys as a single or repeat intravenous dose.
e Blood samples were collected at various time points post-administration.

e Plasma concentrations of intact ADC and total antibody were determined using validated
analytical methods (e.g., ELISA).

o Pharmacokinetic parameters, such as clearance, volume of distribution, and half-life, were
calculated using non-compartmental analysis.

Conclusion
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The preclinical evaluation of IMGC936 demonstrated its potential as a targeted therapy for
ADAM?9-expressing solid tumors. The ADC exhibited potent in vitro cytotoxicity, bystander
killing, and significant antitumor activity in various in vivo models.[4][5][8][9] Furthermore, it
displayed a favorable pharmacokinetic and safety profile in non-human primates.[4][5][8][9]
Despite the discontinuation of its clinical development, the preclinical data for IMGC936 provide
a strong rationale for the continued investigation of ADAM9 as a therapeutic target and
contribute valuable knowledge to the field of antibody-drug conjugates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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